Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate
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Overview
Description
Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate is a chemical compound with the molecular formula C20H18O6. It is known for its unique structure, which includes a chromen-2-one core substituted with a methoxyphenyl group and an ethyl ester moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate typically involves the condensation of 4-methoxyphenylglyoxal with 7-hydroxy-4-methylcoumarin in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted aromatic compounds. These products are of interest for their potential biological activities and applications in material science .
Scientific Research Applications
Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a lead compound for new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances its binding affinity and specificity, while the ester moiety facilitates its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate: Similar structure but with an additional methyl group on the chromen-2-one core.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Contains a furochromen core instead of a chromen-2-one core.
Uniqueness
Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate is unique due to its specific substitution pattern and the presence of both a methoxyphenyl group and an ethyl ester moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-24-19(21)12-25-16-9-6-14-10-17(20(22)26-18(14)11-16)13-4-7-15(23-2)8-5-13/h4-11H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVDXWNPVRVFPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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